A Comprehensive Technical Guide to 3-Fluoro-piperidin-1-ylamine (CAS Number 935260-60-9)
A Comprehensive Technical Guide to 3-Fluoro-piperidin-1-ylamine (CAS Number 935260-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic introduction of a fluorine atom can profoundly modulate these properties, including basicity (pKa) and lipophilicity, offering a powerful tool to optimize drug candidates.[3][4] This guide provides a detailed overview of 3-Fluoro-piperidin-1-ylamine, including its synthesis, physicochemical properties, reactivity, and potential applications in the development of novel therapeutics.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases, including those affecting the central nervous system and cancer.[2] Its saturated, six-membered heterocyclic structure often imparts desirable properties such as high aqueous solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[2]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[5] In the context of the piperidine ring, a fluorine substituent can exert significant effects through its high electronegativity.[3] One of the most critical applications is the modulation of the basicity of the piperidine nitrogen.[3] This is particularly important for mitigating off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[3] By lowering the pKa of the nitrogen, the proportion of the protonated, positively charged species at physiological pH is reduced, often leading to decreased hERG liability and improved safety profiles.[3]
3-Fluoro-piperidin-1-ylamine, with its fluorine atom at the 3-position and an amino group on the piperidine nitrogen, represents a versatile building block for introducing these beneficial properties into novel drug candidates.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic strategy would commence with the reduction of a suitable fluorinated pyridine derivative, followed by protection of the piperidine nitrogen, and subsequent N-amination. One potential route is outlined below:
Caption: Proposed synthesis of 3-Fluoro-piperidin-1-ylamine.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established chemical transformations for similar molecules.
Step 1: Synthesis of N-Boc-3-fluoropiperidine
-
To a solution of 3-fluoropyridine in a suitable solvent such as methanol, add a catalytic amount of a hydrogenation catalyst (e.g., Rhodium on carbon).
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
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Dissolve the crude 3-fluoropiperidine in a solvent like dichloromethane and add a base (e.g., triethylamine).
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Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-fluoropiperidine.
Step 2: Deprotection to 3-Fluoropiperidine
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Dissolve the N-Boc-3-fluoropiperidine in a suitable solvent such as dichloromethane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction mixture at room temperature until the deprotection is complete.
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Concentrate the reaction mixture under reduced pressure to obtain the corresponding salt of 3-fluoropiperidine.
Step 3: N-amination to 3-Fluoro-piperidin-1-ylamine
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Dissolve the 3-fluoropiperidine salt in water and cool to 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water.
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After stirring for a short period, add a reducing agent such as zinc dust in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Basify the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product to obtain 3-Fluoro-piperidin-1-ylamine.
Characterization
The structure and purity of 3-Fluoro-piperidin-1-ylamine would be confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the piperidine ring protons, with coupling patterns influenced by the fluorine atom.
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¹³C NMR would display distinct signals for the carbon atoms of the piperidine ring, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR would exhibit a signal corresponding to the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, aiding in confirming its identity.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic ring, and the C-F stretching vibration.
Physicochemical Properties
While experimental data for 3-Fluoro-piperidin-1-ylamine is not widely published, its physicochemical properties can be estimated based on closely related structures and the known effects of fluorination.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₅H₁₁FN₂ | - |
| Molecular Weight | 118.16 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar small aminopiperidines |
| pKa | Expected to be lower than that of piperidin-1-ylamine | The electron-withdrawing fluorine atom reduces the basicity of the piperidine nitrogen.[3] |
| LogP | Moderately lipophilic | The fluorine atom generally increases lipophilicity.[4] |
| Solubility | Expected to be soluble in water and common organic solvents | The presence of amino groups suggests water solubility. |
Reactivity and Synthetic Utility
3-Fluoro-piperidin-1-ylamine is a bifunctional molecule with two reactive nitrogen centers, making it a valuable building block in organic synthesis.
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N-Amino Group: The primary amino group on the piperidine nitrogen can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form hydrazides.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted hydrazines.
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Diazotization: Reaction with nitrous acid to form an azide, which can be a precursor for other functional groups.
-
-
Piperidine Nitrogen: While the N-amino group is generally more nucleophilic, the piperidine nitrogen can also participate in reactions under certain conditions, particularly after derivatization of the primary amine.
Caption: Key reactions of 3-Fluoro-piperidin-1-ylamine.
Applications in Medicinal Chemistry
The primary application of 3-Fluoro-piperidin-1-ylamine lies in its use as a building block for the synthesis of more complex molecules with potential therapeutic activity. Its structural features are particularly relevant for:
-
Modulation of Basicity: As previously discussed, the fluorine atom's ability to lower the pKa of the piperidine nitrogen is a key advantage in drug design to mitigate hERG-related cardiotoxicity.[3]
-
Improving Metabolic Stability: The C-F bond is exceptionally strong and not easily metabolized, which can enhance the metabolic stability and half-life of a drug candidate.
-
Enhancing Membrane Permeability: The increased lipophilicity imparted by the fluorine atom can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[4]
-
Conformational Control: The steric and electronic properties of the fluorine atom can influence the conformational preferences of the piperidine ring, which can be crucial for optimal binding to a biological target.
This building block could be incorporated into lead compounds for a variety of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases, where the piperidine scaffold is prevalent.[2]
Safety and Handling
Specific safety data for 3-Fluoro-piperidin-1-ylamine is not available. However, based on the known hazards of structurally related compounds such as 3-aminopiperidine dihydrochloride, it should be handled with care.[7]
Potential Hazards:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
May cause serious eye damage.[7]
-
May cause respiratory irritation.[7]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3-Fluoro-piperidin-1-ylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated piperidine core and an N-amino functional group provides a powerful tool for chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The ability to modulate basicity, enhance metabolic stability, and improve membrane permeability makes this compound a strategic component in the design of safer and more effective therapeutics. Further research into the synthesis and applications of this and related fluorinated piperidines will undoubtedly continue to contribute to the advancement of pharmaceutical sciences.
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